molecular formula C29H46O3 B13450201 7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol

7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol

Cat. No.: B13450201
M. Wt: 442.7 g/mol
InChI Key: BJTPDQYXZBBHFO-MCNHYONISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol is a complex organic compound belonging to the class of ergostane steroids. This compound is characterized by its unique structure, which includes an epoxy group and a methoxy group, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol typically involves multiple steps, starting from simpler steroid precursorsSpecific reagents and catalysts are used to achieve the desired stereochemistry and functional groups .

Industrial Production Methods

the principles of large-scale steroid synthesis, including the use of biocatalysts and optimized reaction conditions, can be applied to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional epoxy or hydroxyl groups, while reduction may result in the removal of oxygen-containing functional groups .

Scientific Research Applications

7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The epoxy and methoxy groups play crucial roles in its binding affinity and activity. The pathways involved include modulation of enzyme activity and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Ergosterol: A precursor to vitamin D2 and a key component of fungal cell membranes.

    5alpha,6alpha-epoxy-(22E)-ergosta-8,22-diene-3beta,7alpha-diol: Another ergostane steroid with similar structural features.

Uniqueness

7alpha-Methoxy-5alpha,6alpha-epoxyergosta-8(14),22-dien-3beta-ol is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its methoxy and epoxy groups differentiate it from other ergostane steroids, making it a valuable compound for specialized research applications.

Properties

Molecular Formula

C29H46O3

Molecular Weight

442.7 g/mol

IUPAC Name

(1S,2R,5S,7R,9S,10S,15R,16R)-15-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-11-en-5-ol

InChI

InChI=1S/C29H46O3/c1-17(2)18(3)8-9-19(4)21-10-11-22-24-23(13-14-27(21,22)5)28(6)15-12-20(30)16-29(28)26(32-29)25(24)31-7/h8-9,17-21,23,25-26,30H,10-16H2,1-7H3/b9-8+/t18-,19+,20-,21+,23-,25-,26-,27+,28+,29-/m0/s1

InChI Key

BJTPDQYXZBBHFO-MCNHYONISA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2=C3[C@H](CC[C@]12C)[C@]4(CC[C@@H](C[C@]45[C@H]([C@H]3OC)O5)O)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2=C3C(CCC12C)C4(CCC(CC45C(C3OC)O5)O)C

Origin of Product

United States

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